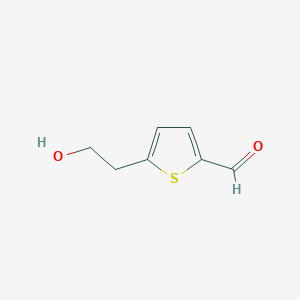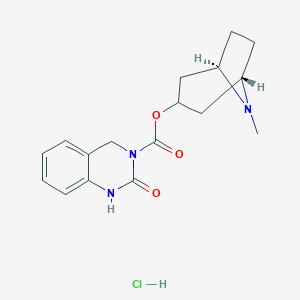
2,4,6-Tribromoanisole
Vue d'ensemble
Description
2,4,6-Tribromoanisole (TBA) is a brominated derivative of anisole . It is one of the chemicals responsible for cork taint . TBA is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol .
Synthesis Analysis
TBA is usually produced when naturally occurring airborne fungi or bacteria are presented with brominated phenolic compounds, which they then convert into bromoanisole derivatives . The bromophenols can originate from various contaminants including those found in some pesticides and wood preservatives .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromoanisole is C7H5Br3O .Chemical Reactions Analysis
TBA can be produced through disinfection processes . It has been reported that the mode of production was excess free chlorine from the generation of chlorine dioxide in the presence of bromide in raw water .Physical And Chemical Properties Analysis
The molar mass of 2,4,6-Tribromoanisole is 344.828 g·mol−1 . It has a melting point of 84 to 88 °C and a boiling point of 297 to 299 °C .Applications De Recherche Scientifique
Detection of Cork Taint in Wine
2,4,6-Tribromoanisole (TBA) is one of the chemicals responsible for cork taint . It imparts musty/moldy or wet cardboard off-odors to the wine . This compound can migrate from cork stoppers and contaminate wine during bottle storage .
Air Quality Monitoring
A sustainable method based on thermal desorption-gas chromatography–mass spectrometry (TD-GC/MS) has been developed and optimized for the determination of 2,4,6-Tribromoanisole in air . This methodology is a useful tool for air analysis in wineries .
Fungal Metabolite Detection
2,4,6-Tribromoanisole is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol .
Food Packaging Analysis
2,4,6-Tribromoanisole can cause an unpleasant mustiness in packaged foods . It is used for the determination of 2,4,6-tribromoanisole in packaging materials and food by an analytical method based on multiple-ion detection GC-MS .
Flame Retardant Formulation
2,4,6-Tribromoanisole is an intermediate in the formulation of flame retardants incorporated into plastic materials .
Water Contaminant Detection
2,4,6-Tribromoanisole is a widespread pollutant, which has also been found in water for public consumption . Even trace amounts of this compound can lead to sensory problems in foods .
Mécanisme D'action
Target of Action
2,4,6-Tribromoanisole (TBA) is a brominated derivative of anisole . It is primarily targeted by naturally occurring airborne fungi or bacteria, including Aspergillus sp., Penicillium sp., Actinomycetes, Botrytis cinerea, Rhizobium sp., and Streptomyces . These organisms interact with TBA and convert it into bromoanisole derivatives .
Mode of Action
TBA is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It is produced when the aforementioned fungi or bacteria are presented with brominated phenolic compounds . The mode of production involves the conversion of these compounds into bromoanisole derivatives .
Biochemical Pathways
It is known that the compound is a metabolite of 2,4,6-tribromophenol . The bromophenols can originate from various contaminants, including those found in some pesticides and wood preservatives . They can also migrate from other objects such as shipping pallets treated by bromophenols .
Pharmacokinetics
It is known that tba has a very low odor detection threshold . It is 0.08-0.3 parts per trillion (ppt) in water and 2-6 ppt in wine , indicating that even very minute amounts can be detected.
Result of Action
The primary result of TBA’s action is the creation of an unpleasant musty odor . This is due to its low odor detection threshold, which allows it to be detected even in minute quantities . It causes unpleasant earthy, musty, and moldy aromas .
Action Environment
The action of TBA can be influenced by environmental factors. For instance, it can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol . These traces can cause an unpleasant mustiness in packaged foods . Additionally, the production of TBA can occur during disinfection processes, and its presence can be mitigated using powdered activated carbon in clarifiers to adsorb and settle out the compound .
Safety and Hazards
Orientations Futures
There have been several events in which consumer products were recalled due to odors caused by TBA on product packaging . In the future, more effective methods for detecting and mitigating TBA in various environments may be developed . For example, powdered activated carbon in clarifiers has been used to adsorb and settle out the compound, resulting in a non-detectable level .
Propriétés
IUPAC Name |
1,3,5-tribromo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRCOAFNXQTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060558 | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
298 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.491 g/cu cm at 25 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4,6-Tribromoanisole | |
Color/Form |
Needles from ethanol | |
CAS RN |
607-99-8 | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7M3M4LX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)












![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)